molecular formula C11H14O5 B1398813 Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate CAS No. 151292-83-0

Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate

Cat. No.: B1398813
CAS No.: 151292-83-0
M. Wt: 226.23 g/mol
InChI Key: HLMFEOFHBFXLNZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H14O5 It is a derivative of phenylacetic acid, characterized by the presence of hydroxy and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate typically involves the esterification of 4-hydroxy-3,5-dimethoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale chromatography or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of 4-hydroxy-3,5-dimethoxybenzaldehyde.

    Reduction: Formation of 2-(4-hydroxy-3,5-dimethoxyphenyl)ethanol.

    Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate exerts its effects is primarily through its interaction with biological molecules. The hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • Methyl 2-(3,4-dimethoxyphenyl)acetate
  • Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate
  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid

Comparison: Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate is unique due to the specific positioning of its hydroxy and methoxy groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)16-3)5-9(15-2)11(8)13/h4-5,13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMFEOFHBFXLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(4-Hydroxy-3,5-dimethoxy-phenyl)-acetic acid (9.5 g, 0.042 mmol) was added to methanol (260 mL) and sulfuric acid (8 mL). After completion of addition the reaction was heated at reflux overnight. The next day, the reaction mixture was cooled down and concentrated to yield a crude oil. The oil was re-dissolved in ethyl acetate, washed with water, brine, and dried over sodium sulfate, and filtered to be concentrated again. The crude material was purified using silica gel chromatography (50%:50% ethyl acetate:pentane) to yield the desired product (1.5 g, 75% yield based on recovered starting material).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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